molecular formula C7H4ClF3N4 B1630966 7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 885461-50-7

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1630966
CAS RN: 885461-50-7
M. Wt: 236.58 g/mol
InChI Key: ZPRYBESGXFDOSK-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C7H4ClF3N4 . It is used as a reactant in the iron-catalyzed cross-coupling of organometallic compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClF3N4/c1-3-2-4 (8)15-6 (12-3)13-5 (14-15)7 (9,10)11/h2H,1H3 . This indicates the presence of a triazolopyrimidine core with a trifluoromethyl group and a chlorine atom attached.


Chemical Reactions Analysis

As a reactant, this compound is used in the iron-catalyzed cross-coupling of organometallic compounds . Further details about its reactivity or involvement in other chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.58 . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in the compound, is found in many FDA-approved drugs . It’s known to exhibit numerous pharmacological activities . For instance, Travoprost, a PGF2α analogue and a potent prostaglandin F receptor agonist, contains a similar structure .

Cancer Treatment

Compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, similar to the compound , have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory growth in various cell lines, making them potential candidates for cancer treatment .

Synthesis of Complexes

The compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have various applications in the field of chemistry and materials science .

Antimalarial Activity

The compound can also be used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have shown antimalarial activity, making the compound potentially useful in the development of new antimalarial drugs .

Vilsmeier Reaction

The compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a form of formylation reaction, which is widely used in organic synthesis .

Treatment of Alzheimer’s Disease and Insomnia

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety, similar to the compound , are reported as corticotropin-releasing factor 1 receptor antagonists or calcium channel modulators . They can be used for the treatment of Alzheimer’s disease and insomnia .

Antiparasitic Activity

Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites . This suggests that the compound could potentially be used in the development of new antiparasitic drugs .

Cancer Treatment with Metal Complexes

The same complexes of triazolo-pyrimidines with Pt and Ru can also be used in treating cancer . This opens up another avenue for the use of the compound in cancer treatment .

properties

IUPAC Name

7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c1-3-2-4(8)15-6(12-3)13-5(14-15)7(9,10)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYBESGXFDOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885461-50-7
Record name 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.750 g (3.44 mmol) 5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol and 1.35 mL (14.46 mmol) of phosphorus oxychloride was heated under reflux for 60 minutes, during which time the pinkish solid dissolved gradually with the evolution of hydrogen chloride gas. The resultant dark red solution was distilled under reduced pressure to remove excess phosphorus oxychloride and the residue triturated with ice-water. The resultant aqueous solution was extracted with methylene chloride, the organic layer thus obtained was dried and the solvent was removed to give the desired product. Further washes of the crude residue with methylene chloride gave 0.547 g of 7-chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine. Yield 67.4%. The washed crude was used without purification in the next step.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
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7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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